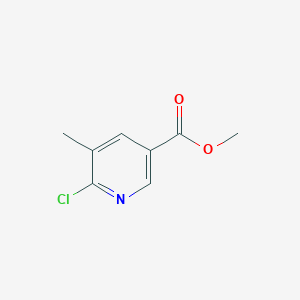

Methyl 6-chloro-5-methylpyridine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFHHZWOQVDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496638 | |

| Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-42-8 | |

| Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-chloro-5-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate

An In-depth Technical Guide to the

Introduction

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a prevalent motif in a diverse array of biologically active molecules. The strategic placement of the chloro, methyl, and methyl carboxylate groups provides multiple reaction sites for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, offering insights into the reaction mechanisms, detailed experimental protocols, and critical process considerations for researchers and professionals in the field of drug development.

Strategic Synthesis Pathway

The most logical and experimentally validated approach to the synthesis of this compound involves a three-stage process. This pathway is predicated on the construction of a substituted pyridinone ring, followed by chlorination and subsequent esterification. This strategy offers a high degree of control over the regiochemistry of the final product.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 6-hydroxy-5-methylpyridine-3-carboxylic acid

The initial and most critical stage of this synthesis is the construction of the substituted pyridine ring. A common and effective method for this is the cyclocondensation of readily available acyclic precursors. While several variations exist, a reliable approach involves the reaction of an appropriate β-ketoester with an enamine or a similar nitrogen-containing species. For the synthesis of 6-hydroxy-5-methylpyridine-3-carboxylic acid, a plausible route analogous to the synthesis of 6-hydroxynicotinic acid from DL-malic acid can be employed[1].

The underlying principle of this cyclization is the formation of a stable six-membered heterocyclic ring through a series of condensation and dehydration steps. The selection of the starting materials is paramount to ensure the correct placement of the methyl and carboxylic acid functionalities on the resulting pyridine core. The CAS number for 6-hydroxy-5-methylpyridine-3-carboxylic acid is 66909-27-1, confirming its status as a known chemical entity[2].

Stage 2: Chlorination of the Pyridinone Ring

The conversion of the 6-hydroxy group to a chloro substituent is a pivotal transformation in this synthetic sequence. The hydroxyl group at the 6-position of the pyridine ring exists in tautomeric equilibrium with its pyridone form. This pyridone can be effectively converted to the corresponding 6-chloro derivative using standard chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the reagents of choice for this transformation.

The mechanism of this reaction involves the initial formation of a chlorosulfite or phosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction. The choice of chlorinating agent and reaction conditions can influence the yield and purity of the resulting 6-chloro-5-methylpyridine-3-carboxylic acid. A patent for the synthesis of 6-chloronicotinic acid outlines a similar chlorination procedure[1].

Stage 3: Esterification of the Carboxylic Acid

The final step in the synthesis is the esterification of the carboxylic acid group at the 3-position to yield the desired methyl ester. The most common and scalable method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. Detailed protocols for the Fischer esterification of related nicotinic acids are well-documented[3][4].

Alternatively, a more direct approach combines the chlorination and esterification steps. If thionyl chloride is used for the chlorination of the 6-hydroxy intermediate, the resulting acid chloride can be directly reacted with methanol to form the methyl ester[5]. This one-pot or sequential approach can improve the overall efficiency of the synthesis by reducing the number of workup and purification steps.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-hydroxy-5-methylpyridine-3-carboxylic acid | ≥98% | Varies |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |

| Sulfuric acid (H₂SO₄) | Concentrated, 95-98% | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | In-house preparation |

| Ethyl acetate (EtOAc) | ACS grade | VWR Chemicals |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | VWR Chemicals |

| Dichloromethane (DCM) | ACS grade | VWR Chemicals |

Protocol 1: Two-Step Chlorination and Esterification

This protocol separates the chlorination and esterification reactions into two distinct steps.

Step 1: Synthesis of 6-chloro-5-methylpyridine-3-carboxylic acid

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxy-5-methylpyridine-3-carboxylic acid (1 equivalent).

-

Carefully add thionyl chloride (3-5 equivalents) to the flask in a fume hood.

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

-

The resulting precipitate, 6-chloro-5-methylpyridine-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2:

-

In a round-bottom flask, suspend 6-chloro-5-methylpyridine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Chlorination and Esterification

This streamlined protocol combines the chlorination and esterification steps for improved efficiency. A similar procedure is used for the synthesis of methyl 6-chloro-5-nitronicotinate[5].

-

In a fume hood, add 6-hydroxy-5-methylpyridine-3-carboxylic acid (1 equivalent) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add thionyl chloride (4-5 equivalents) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 3-5 hours.

-

After completion of the chlorination step (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add anhydrous methanol (5-10 equivalents) to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Remove the excess methanol and thionyl chloride under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Caption: Comparison of two-step and one-pot experimental workflows.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Chlorination | Incomplete reaction or degradation of starting material. | Ensure anhydrous conditions. Increase the reaction time or temperature. Use a slight excess of the chlorinating agent. |

| Incomplete Esterification | Insufficient catalyst or reaction time. Water present in the reaction mixture. | Use anhydrous methanol. Increase the amount of acid catalyst. Extend the reflux time and monitor by TLC. |

| Formation of Byproducts | Side reactions due to high temperatures or reactive impurities. | Purify the starting materials. Optimize the reaction temperature and time. |

| Difficult Purification | Presence of closely related impurities. | Employ careful column chromatography with an optimized solvent system. Consider recrystallization from a suitable solvent. |

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The presented synthetic strategies, particularly the one-pot chlorination and esterification protocol, offer an efficient and scalable route to this valuable intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can reliably produce high-purity material for their synthetic campaigns. The insights provided in this guide are intended to empower scientists and drug development professionals to confidently and successfully incorporate this versatile building block into their research endeavors.

References

- 1. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 2. 6-hydroxy-5-methylpyridine-3-carboxylic acid - C7H7NO3 | CSSB00015429742 [chem-space.com]

- 3. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate

This guide provides a comprehensive overview of a plausible synthetic pathway for methyl 6-chloro-5-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The proposed synthesis is grounded in established chemical principles and draws from analogous transformations reported in the scientific literature.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. This compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules. This guide will detail a multi-step synthesis, providing not only the "how" but also the "why" behind the strategic selection of reagents and reaction conditions.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the construction of a suitably substituted pyridine ring followed by functional group manipulations. A plausible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Amino-5-methylpyridine

The synthesis of the pyridine ring is a critical first step. A common and effective method for constructing substituted pyridines is through cyclocondensation reactions.[1][2] One well-established route is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base.[1]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and cyanoacetamide in ethanol.

-

Base Addition: Slowly add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the product, 2-hydroxy-4,6-dimethyl-3-cyanopyridine, will precipitate. Filter the solid, wash with cold ethanol, and dry.

-

Hydrolysis and Decarboxylation: The resulting cyanopyridone can be hydrolyzed and decarboxylated by heating with a strong acid (e.g., sulfuric acid) to yield 2-hydroxy-5-methylpyridine.

-

Amination: The hydroxyl group can be converted to an amino group through a multi-step process involving chlorination followed by amination. A more direct approach could involve a Buchwald-Hartwig amination if a suitable halo-precursor is used. For this guide, we will consider the conversion of the hydroxyl group to an amino group via established methods.

Step 2: Diazotization and Hydrolysis to 6-Hydroxy-5-methylnicotinic acid

The conversion of the amino group to a hydroxyl group is a standard transformation in aromatic chemistry.

Protocol:

-

Diazotization: Dissolve 2-amino-5-methylpyridine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

-

Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to boiling to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound, 6-hydroxy-5-methylpyridine.

-

Carboxylation: The introduction of the carboxyl group at the 3-position can be achieved through various methods, including Kolbe-Schmitt type reactions or by metalation followed by quenching with carbon dioxide.

Step 3: Chlorination to 6-Chloro-5-methylnicotinic acid

The conversion of the hydroxyl group to a chloro group is a crucial step to introduce the desired halogen.

Protocol:

-

Reaction with Chlorinating Agent: Treat 6-hydroxy-5-methylnicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2] The reaction is typically performed at elevated temperatures.

-

Work-up: After the reaction is complete, carefully quench the excess chlorinating agent with ice water. The product, 6-chloro-5-methylnicotinic acid, will precipitate and can be collected by filtration.

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid to the methyl ester.

Protocol:

-

Fischer Esterification: Dissolve 6-chloro-5-methylnicotinic acid in an excess of methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture to reflux for several hours.

-

Work-up: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.

Visualizing the Synthesis Pathway

Caption: Proposed synthesis pathway for the target molecule.

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Pyridine Ring Formation | Ethyl acetoacetate, Cyanoacetamide, Base | Reflux in Ethanol |

| 2 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄ | 0-5 °C then heat |

| 3 | Chlorination | POCl₃ or SOCl₂ | Elevated temperature |

| 4 | Esterification | Methanol, H₂SO₄ | Reflux |

Discussion of Causality and Experimental Choices

-

Choice of Pyridine Synthesis: The Guareschi-Thorpe reaction is a robust and well-documented method for the synthesis of substituted 2-pyridones, which are versatile intermediates for further functionalization.[1] The starting materials are readily available and the reaction conditions are generally mild.

-

Diazotization: The Sandmeyer and related reactions are classic and reliable methods for the conversion of aromatic amines to a wide range of functional groups, including hydroxyl groups. The use of low temperatures during the formation of the diazonium salt is critical to prevent its premature decomposition.

-

Chlorination: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on pyridine rings to chloro groups.[2] This is a standard transformation in heterocyclic chemistry.

-

Esterification: Fischer esterification is a straightforward and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The use of excess methanol drives the equilibrium towards the product.

Conclusion

The synthesis of this compound can be achieved through a logical, multi-step sequence starting from simple precursors. The proposed pathway utilizes well-established and reliable chemical transformations, providing a solid foundation for researchers to develop a robust and scalable synthesis. Each step has been chosen based on its proven efficacy in the synthesis of related heterocyclic compounds, ensuring a high probability of success. This guide provides the necessary theoretical framework and practical considerations for the successful synthesis of this valuable chemical building block.

References

- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters - ACS Public

- Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (URL: )

- Condensation/ Multi-component Reactions MCR/Oxid

- Preparation of Pyridines, Part 1: By Cyclocondens

- Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids13 b - ElectronicsAndBooks. (URL: )

- Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: )

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (URL: )

- Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem. (URL: )

- Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation.

- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. (URL: )

Sources

An In-Depth Technical Guide to the Reaction Mechanisms of Methyl 6-chloro-5-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive chlorine atom, an electron-withdrawing methyl ester, and a methyl group on the pyridine ring—makes it a versatile scaffold for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering field-proven insights into its synthetic utility.

The strategic importance of this molecule lies in its capacity to undergo a variety of chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These reactions allow for the introduction of diverse functionalities at the 6-position of the pyridine ring, a key step in the synthesis of numerous biologically active compounds, including potent enzyme inhibitors.

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines

The chlorine atom at the 6-position of this compound is susceptible to nucleophilic attack, a reaction facilitated by the electron-deficient nature of the pyridine ring. This reactivity is further enhanced by the electron-withdrawing effect of the methyl ester group at the 3-position.

The Causality Behind Experimental Choices in SNAr Reactions

The choice of nucleophile, solvent, and temperature are critical parameters that dictate the success and efficiency of the SNAr reaction.

-

Nucleophile Selection: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols. The nucleophilicity of the attacking species is a key determinant of the reaction rate. For instance, primary and secondary amines are excellent nucleophiles for this transformation, readily displacing the chloride to form the corresponding 6-amino derivatives.

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically the solvents of choice. These solvents are effective at solvating the transition state and promoting the reaction.

-

Temperature Control: The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. However, careful temperature control is necessary to prevent side reactions and decomposition of the starting material or product.

Self-Validating Systems in SNAr Protocols

A well-designed SNAr protocol should include in-process controls to monitor the reaction progress and ensure its completion. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material and the appearance of the product.

Mechanistic Insights into the SNAr Reaction

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as the Meisenheimer complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Experimental Protocols

A. General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the desired amine (1.2-2.0 eq.).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-5-methylpyridine-3-carboxylate derivative.

B. General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

-

In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) and a suitable solvent system (e.g., dioxane/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired coupled product.

IV. Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse range of functionalized pyridine derivatives. The understanding of the underlying reaction mechanisms and the optimization of reaction conditions are crucial for the successful application of this compound in the development of new pharmaceuticals and other advanced materials. As the demand for novel and complex molecular architectures continues to grow, the strategic use of such well-defined building blocks will undoubtedly play an increasingly important role in the future of chemical synthesis.

References

- Davies, I. W. et al. A Practical Synthesis of a Potent and Selective COX-2 Inhibitor. J. Org. Chem.2000, 65 (25), 8415–8420.

-

A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. [1]3. Process for the synthesis of etoricoxib. Google Patents. [2]4. Very efficient process for preparing an intermediate of etoricoxib. Justia Patents. [3]5. PROCESS FOR THE SYNTHESIS OF ETORICOXIB. European Patent Office.

Sources

The Pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its modulation of a molecule's electronic and solubility characteristics, have established it as a "privileged scaffold" in drug discovery.[1][3] This technical guide provides a comprehensive exploration of the discovery and development of substituted pyridines in medicinal chemistry. We will delve into the rationale behind its prevalence, key synthetic strategies, diverse pharmacological applications, and the nuanced structure-activity relationships that drive the design of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.

The Pyridine Moiety: Fundamental Properties and Significance

The journey of pyridine from its initial isolation from picoline in 1846 to its current status as a key component in over 7000 drug candidates is a testament to its remarkable versatility.[1][4][5] Structurally, pyridine is an isostere of benzene, with one CH group replaced by a nitrogen atom.[1] This seemingly simple substitution has profound implications for its chemical and biological properties.

The nitrogen atom in the pyridine ring introduces a dipole moment and provides a basic site that can be protonated under physiological conditions, enhancing aqueous solubility.[6] Furthermore, the lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with biological targets such as enzymes and receptors, which is a crucial aspect of its pharmacological activity.[4] The electrostatic potential map of pyridine reveals an electron-deficient ring system compared to benzene, which influences its reactivity and interactions with biological macromolecules.[4]

The prevalence of the pyridine scaffold in FDA-approved drugs is a strong indicator of its therapeutic importance.[7][8][9] A recent analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest number being in the anticancer (33%) and central nervous system (CNS) therapeutic areas (20%).[4][9]

Synthetic Strategies for Substituted Pyridines

The ability to readily synthesize a diverse range of substituted pyridines is a key driver of their widespread use in drug discovery.[4] Both classical and modern synthetic methodologies are employed to access this versatile scaffold.

Classical Condensation Reactions

Traditional methods for pyridine synthesis often rely on the condensation of aldehydes, ketones, and ammonia or its derivatives. These methods, while well-established, can sometimes be limited by harsh reaction conditions and lack of regioselectivity.

-

Hantzsch Dihydropyridine Synthesis: This is a multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The resulting dihydropyridine can then be oxidized to the corresponding pyridine. This method is highly versatile and allows for the synthesis of a wide variety of substituted pyridines.

-

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes or ketones with ammonia in the gas phase over a solid-acid catalyst. While industrially significant, it is less commonly used in a laboratory setting for the synthesis of complex pharmaceutical intermediates.[10]

Modern Catalytic and Cross-Coupling Methodologies

Recent advances in organic synthesis have provided more efficient and versatile routes to substituted pyridines.[11] Transition-metal-catalyzed reactions, in particular, have revolutionized the synthesis of functionalized pyridines.[11]

-

Transition-Metal-Catalyzed Cyclizations: Cobalt-mediated [2+2+2] cycloaddition reactions of alkynes and nitriles offer a powerful method for the construction of the pyridine ring.[5]

-

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are invaluable for the functionalization of pre-existing pyridine rings. These methods allow for the precise introduction of a wide range of substituents at specific positions on the pyridine ring.

Below is a generalized workflow for the synthesis and functionalization of a pyridine-based drug candidate.

Caption: A generalized workflow for the discovery of pyridine-based drug candidates.

Pharmacological Applications of Substituted Pyridines

The pyridine scaffold is a key component in drugs targeting a wide array of diseases, highlighting its versatility in interacting with diverse biological targets.[4][12][13][14]

Anticancer Agents

Pyridine derivatives are particularly prominent in oncology, with many acting as kinase inhibitors.[15][16][17][18][19] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[20] The pyridine ring can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[21]

| Drug | Target | Cancer Indication | IC50/Activity |

| Imatinib | BCR-Abl Kinase | Chronic Myeloid Leukemia | - |

| Abiraterone | CYP17A1 | Prostate Cancer | - |

| Crizotinib | ALK/ROS1 Kinase | Non-Small Cell Lung Cancer | - |

| Linifanib | VEGFR/PDGFR Kinase | (In clinical trials) | - |

| Selpercatinib | RET Kinase | NSCLC and Thyroid Cancer | - |

Data compiled from multiple sources.[4][15][16][18][22]

A notable example is the development of pyrazolopyridine-based kinase inhibitors.[20][22] The pyrazolopyridine scaffold serves as a purine bioisostere and can effectively occupy the ATP binding pocket of kinases.[22] Selpercatinib, a recently approved RET kinase inhibitor, features a pyrazolo[1,5-a]pyridine core.[22]

Caption: Mechanism of action of pyridine-based kinase inhibitors in cancer.

Antiviral Agents

Pyridine derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[23][24][25][26] They have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and influenza virus.[24][25][26] For instance, certain pyridine derivatives have been shown to inhibit key viral enzymes like reverse transcriptase and protease.[23]

| Compound Class | Viral Target | Virus | Reported Activity |

| Pyridine C-Nucleosides | Polymerase | Influenza Virus | Potent inhibition of replication |

| Terpyridine Derivatives | Multiple Targets | SARS-CoV-2 | High inhibitory potential |

Data compiled from multiple sources.[23][27]

Antibacterial and Antifungal Agents

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and pyridine derivatives have emerged as a promising class of compounds.[5][6][28][29] They can disrupt various essential processes in microorganisms, including cell wall synthesis, DNA replication, and protein synthesis. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent antibacterial activity against Gram-positive bacteria.[30][31]

Central Nervous System (CNS) Disorders

A significant number of FDA-approved drugs containing a pyridine ring are used to treat CNS disorders, including migraines, Parkinson's disease, and insomnia.[4][9] The ability of the pyridine ring to modulate the physicochemical properties of a molecule, such as its lipophilicity and ability to cross the blood-brain barrier, is a key factor in its successful application in this therapeutic area.

Structure-Activity Relationship (SAR) and Bioisosterism

The development of potent and selective pyridine-based drugs relies heavily on understanding the structure-activity relationship (SAR).[32][33][34] SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

For example, in the development of anticancer agents, the position and nature of substituents on the pyridine ring can dramatically influence a compound's potency and selectivity.[32] Studies have shown that the presence of specific functional groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, can enhance the antiproliferative activity of pyridine derivatives, while bulky groups or halogens may decrease it.[32][34]

A key concept in the design of pyridine-based drugs is the principle of bioisosterism, where a functional group in a molecule is replaced by another group with similar physical and chemical properties. The pyridine ring is often used as a bioisostere for a benzene ring. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. The nitrogen atom in the pyridine ring can introduce a key hydrogen bond interaction with the target protein that is not possible with a benzene ring.

Experimental Protocols: A Representative Synthesis

To provide a practical example, a representative protocol for a Suzuki cross-coupling reaction to functionalize a chloropyridine is detailed below. This type of reaction is widely used in the synthesis of pyridine-based drug candidates.

Synthesis of 2-(4-methoxyphenyl)pyridine

-

Materials: 2-chloropyridine, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, potassium carbonate, 1,4-dioxane, water.

-

Procedure: a. To a flame-dried round-bottom flask, add 2-chloropyridine (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol). b. Add potassium carbonate (2 mmol) and a 3:1 mixture of 1,4-dioxane and water (4 mL). c. Degas the mixture by bubbling argon through it for 15 minutes. d. Heat the reaction mixture to 80 °C and stir for 12 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, cool the reaction to room temperature and add water (10 mL). g. Extract the product with ethyl acetate (3 x 15 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

-

Validation: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Future Perspectives and Conclusion

The pyridine scaffold continues to be a rich source of inspiration for the discovery of new medicines.[1][5][13] Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective methods for the synthesis and functionalization of pyridines will remain a priority.[10][11][35][36] This includes the exploration of C-H activation and flow chemistry techniques.

-

New Therapeutic Targets: As our understanding of disease biology grows, new molecular targets will be identified. The versatility of the pyridine scaffold makes it an ideal starting point for the development of inhibitors for these new targets.

-

Targeted Drug Delivery: The incorporation of pyridine moieties into drug delivery systems, such as antibody-drug conjugates and nanoparticles, is a promising strategy to enhance the efficacy and reduce the side effects of potent therapeutics.[16]

References

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). PubMed Central.

- Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25).

- Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC. (n.d.). NIH.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology.

- Pyridine Moiety: Recent Advances in Cancer Tre

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). OUCI.

- Medicinal Importance and Chemosensing Applications of Pyridine Deriv

- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET.

- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.).

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer

- A Review on the Medicinal Importance of Pyridine Derivatives. (n.d.). Science Publishing Group.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021, January 26). Bentham Science Publisher.

- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). NIH.

- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer

- Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). NIH.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.

- ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Deriv

- Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. (n.d.). Elsevier.

- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021, October 13). DDDT.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024, October 10). PubMed.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23).

- Pyridine: the scaffolds with significant clinical diversity. (n.d.).

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF. (n.d.).

- New pyridine derivatives as potential antimicrobial agents. (n.d.). PubMed.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Development of Pyridine-based Inhibitors for the Human Vaccinia-rel

- A Review on the Medicinal Importance of Pyridine Derivatives. (2015, September 29).

- Pyridine derivatives as antimicrobial agents. | Download Scientific Diagram. (n.d.).

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022, July 18). NIH.

- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Journal of Medicinal Chemistry. (n.d.).

- Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (n.d.).

- The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. (n.d.). Benchchem.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18).

- De novo Synthesis of Substituted Pyridines. (n.d.).

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).

- A possible mechanism for the synthesis of substituted pyridines. (n.d.).

- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025, June 25). PubMed.

- Structure of steroidal pyridine derivative with SAR. (n.d.).

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis [ouci.dntb.gov.ua]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 14. dovepress.com [dovepress.com]

- 15. chemijournal.com [chemijournal.com]

- 16. ijsat.org [ijsat.org]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. irjet.net [irjet.net]

- 20. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. eurekaselect.com [eurekaselect.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 31. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Introduction

Methyl 6-chloro-5-methylpyridine-3-carboxylate, with the Chemical Abstracts Service (CAS) registry number 65169-42-8, is a substituted pyridine derivative.[1][2][3][4] Its molecular structure, comprising a chlorinated and methylated pyridine ring with a methyl ester functional group, makes it a valuable building block in medicinal chemistry and materials science. The precise elucidation of its chemical structure is paramount for its application in drug development and other research areas. This guide provides a comprehensive overview of the analytical methodologies for the structural confirmation of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, this guide will leverage predicted data and analysis of analogous structures to provide a robust framework for its characterization. The molecular formula of the compound is C₈H₈ClNO₂, corresponding to a molecular weight of 185.61 g/mol .[1][2][3][5]

This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the principles and practical aspects of spectroscopic analysis for novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous determination of the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete structural assignment.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of solvent and instrument parameters is critical for obtaining optimal results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. A good shim will result in a narrow half-height width of the solvent peak.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.

-

Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon atom.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often beneficial, especially for quaternary carbons.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure of this compound, the following ¹H NMR signals are predicted in CDCl₃:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.7 | Doublet | 1H | H-2 | The proton at position 2 is adjacent to the nitrogen atom and the ester group, leading to significant deshielding. It will appear as a doublet due to coupling with the proton at position 4. |

| ~ 8.1 | Doublet | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitrogen and the ester group. It will appear as a doublet due to coupling with the proton at position 2. |

| ~ 3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively shielded environment and will appear as a singlet. |

| ~ 2.4 | Singlet | 3H | -CH₃ | The methyl protons on the pyridine ring will appear as a singlet. |

Causality Behind the Predictions: The chemical shifts are estimated based on the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the methyl ester group all contribute to the downfield shifts of the aromatic protons. The lack of adjacent protons for the methyl groups results in singlet signals.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum in CDCl₃ would show eight distinct signals corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 165 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~ 155 | C-6 | The carbon atom attached to the chlorine atom is deshielded. |

| ~ 152 | C-2 | The carbon atom adjacent to the nitrogen is significantly deshielded. |

| ~ 140 | C-4 | The other aromatic carbon adjacent to the nitrogen. |

| ~ 135 | C-5 | The carbon atom bearing the methyl group. |

| ~ 125 | C-3 | The carbon atom to which the ester group is attached. |

| ~ 52 | -OCH₃ | The methyl carbon of the ester group. |

| ~ 18 | -CH₃ | The methyl carbon attached to the pyridine ring. |

Expert Insight: The precise chemical shifts can be influenced by solvent effects. Running 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be the next logical step to definitively assign the proton and carbon signals and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the empty ATR accessory should be collected.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | C-H stretch | Aliphatic C-H (-CH₃) |

| ~ 1730-1715 | C=O stretch | Ester carbonyl |

| ~ 1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~ 1300-1100 | C-O stretch | Ester C-O |

| ~ 800-700 | C-Cl stretch | Aryl-Cl |

Trustworthiness of Interpretation: The presence of a strong absorption band in the region of 1730-1715 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The combination of aromatic C-H stretches above 3000 cm⁻¹ and the pyridine ring vibrations confirms the presence of the aromatic system.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum and Interpretation

Molecular Ion: The molecular weight of this compound is 185.61 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

-

[M+H]⁺: The protonated molecular ion will appear as a pair of peaks:

-

m/z ≈ 186 (for the ³⁵Cl isotope)

-

m/z ≈ 188 (for the ³⁷Cl isotope)

-

The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.

-

Plausible Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

-

Loss of a methoxy radical: [M+H - •OCH₃]⁺ at m/z ≈ 155

-

Loss of methanol: [M+H - CH₃OH]⁺ at m/z ≈ 154

Authoritative Grounding: The interpretation of isotopic patterns is a fundamental principle in mass spectrometry and is well-documented in standard analytical chemistry textbooks.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The structural elucidation of this compound requires a multi-technique spectroscopic approach. While experimental data is not widely public, a combination of predicted spectra, analysis of analogous compounds, and a thorough understanding of the underlying principles of each technique provides a robust framework for its characterization. ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. IR spectroscopy serves as a quick and reliable method for confirming the presence of key functional groups, particularly the ester carbonyl. High-resolution mass spectrometry with ESI is crucial for determining the molecular weight and confirming the elemental composition, with the characteristic 3:1 isotopic pattern of the molecular ion peak providing unequivocal evidence for the presence of a single chlorine atom. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently verify the structure and purity of this important chemical building block.

References

-

ChemWhat. This compound CAS#: 65169-42-8. [Link]

-

Ivy Fine Chemicals. This compound [CAS: 65169-42-8]. [Link]

Sources

Chemical properties and reactivity of Methyl 6-chloro-5-methylpyridine-3-carboxylate

An In-depth Technical Guide to Methyl 6-chloro-5-methylpyridine-3-carboxylate: Properties, Reactivity, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its unique arrangement of functional groups—a reactive chloro substituent, an ester moiety, and a methyl group on an electron-deficient pyridine ring—makes it a versatile intermediate for creating complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, synthetic methodologies, and applications, with a focus on the underlying principles that govern its chemical behavior.

Physicochemical and Spectroscopic Profile

The structural features of this compound dictate its physical properties and spectroscopic signature. Understanding these characteristics is fundamental for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| CAS Number | 65169-42-8 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | Methyl 6-chloro-5-methylnicotinate | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom, the ester group, and the ring nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. A mass spectrum for the isomeric compound Methyl 6-chloro-5-methyl-2-pyridinecarboxylate is available for reference.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and various vibrations associated with the substituted pyridine ring.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electron-deficient pyridine ring and its functional groups. The chlorine atom at the 6-position is particularly susceptible to nucleophilic attack, a cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position

The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is activated towards nucleophilic attack. This effect is amplified by the electron-withdrawing ester group. Consequently, the chlorine atom at the 6-position (para to the ester and ortho to the nitrogen) is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[4][5]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[4][6] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom. In the second step, the aromaticity is restored by the elimination of the chloride ion.[6]

Figure 1: SₙAr Reaction Workflow. A generalized workflow for the nucleophilic aromatic substitution reaction.

Experimental Protocol: Amination via SₙAr

This protocol describes a typical procedure for substituting the chloro group with an amine.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

-

Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

-

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Transformations of the Ester Moiety

The methyl ester at the 3-position provides another handle for chemical modification.

Ester Hydrolysis:

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Basic Hydrolysis (Saponification): This is typically achieved using an aqueous solution of a strong base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a co-solvent such as methanol or THF. The reaction is usually performed at room temperature or with gentle heating. The resulting carboxylate salt is then acidified during work-up to yield the carboxylic acid.

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl, H₂SO₄) in water can also effect hydrolysis, though this often requires harsher conditions (higher temperatures) and may not be suitable for sensitive substrates.

Challenges in Work-up: The resulting pyridine carboxylic acid can be zwitterionic and may have high water solubility, which can complicate extraction.[7] Adjusting the pH of the aqueous layer to the isoelectric point of the acid can help precipitate the product or improve extraction efficiency.[7]

Other Transformations:

-

Amidation: Direct reaction of the ester with an amine at elevated temperatures can form the corresponding amide.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (3-(hydroxymethyl)pyridine derivative) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Synthetic Routes and Methodologies

The synthesis of this compound typically involves the construction of the substituted pyridine ring followed by functional group manipulations. A common and efficient method is the esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway: Esterification

A direct and reliable route is the Fischer esterification of 6-chloro-5-methylnicotinic acid.

Figure 2: Synthesis via Esterification. A simplified diagram showing the synthesis from the corresponding carboxylic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is based on a general procedure for esterifying nicotinic acid derivatives.[8]

-

Reaction Setup: Suspend 6-chloro-5-methylnicotinic acid (1.0 eq.) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use methanol saturated with hydrogen chloride gas.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.[9]

-

Pharmaceutical Synthesis: The pyridine scaffold is a common motif in many approved drugs. This compound's reactive "handles" (the chloro and ester groups) allow for the facile introduction of diverse substituents, making it an ideal starting point for generating libraries of compounds for high-throughput screening. It can be used in the synthesis of antagonists for various receptors. For example, a related compound, methyl 6-chloropyridine-3-carboxylate, is used to synthesize TRPV1 antagonists and retinoid X receptor (RXR) ligands.[10]

-

Agrochemicals: Substituted pyridines are also found in many herbicides, insecticides, and fungicides. The reactivity of this molecule allows for its incorporation into more complex structures with potential pesticidal activity.

-

Materials Science: Pyridine derivatives are used in the development of ligands for coordination chemistry, functional dyes, and other advanced materials.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds suggest that it should be handled with care.

-

Hazards: It is likely to be harmful if swallowed, inhaled, or in contact with skin. It may cause serious eye irritation and skin irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[13]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

This compound is a synthetically versatile building block with a rich and predictable reactivity profile. Its utility is primarily centered on the nucleophilic substitution of the C6-chloro group and transformations of the C3-ester moiety. These features make it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and agrochemicals. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its potential in their research and development endeavors.

References

-

ChemWhat. (n.d.). This compound CAS#: 65169-42-8. Retrieved from [Link]

- A75706 - SAFETY DATA SHEET. (2025).

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

-

Fetzner, S. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... PubMed. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

- Chemical Synthesis Database. (2025). 6-chloro-5-methylnicotinamide.

-

ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ChemYuan. (2025). 65169-42-8_this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 6-chloronicotinate. Retrieved from [Link]

-

Bull, J. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 6-chloro-5-methyl-2-pyridinecarboxylate. Retrieved from [Link]

- Semantic Scholar. (1985). THIENOPYRIDINES. PART 6. SYNTHESIS AND NUCLEOPHILIC SUBSTITUTION OF SOME CHLOROTHIENO(2,3-B)PYRIDINE DERIVATIVES, AND COMPARISONS WITH THE ANALOGOUS QUINOLINE COMPOUNDS.

- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

PubChem. (n.d.). Methyl 6-fluoro-5-methylpyridine-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound CAS#: 65169-42-8 [amp.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Buy 3-Chloro-5-methylpyridine-2-carboxylic acid [smolecule.com]

- 10. Methyl 6-chloropyridine-3-carboxylate 98 73781-91-6 [sigmaaldrich.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-chloro-5-methylpyridine-3-carboxylate

Introduction

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical application, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, offering insights for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental frameworks and foundational scientific principles to establish a robust physicochemical profile.

Compound Profile

Before delving into solubility and stability assessments, a foundational understanding of the molecule is essential.

| Property | Value | Source |

| CAS Number | 65169-42-8 | [1][2] |